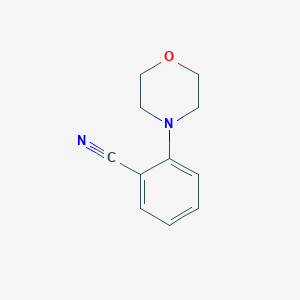

2-Morpholinobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-9-10-3-1-2-4-11(10)13-5-7-14-8-6-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUYFCSSOHFITQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371769 | |

| Record name | 2-Morpholinobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204078-32-0 | |

| Record name | 2-Morpholinobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Morpholinobenzonitrile: Chemical Properties, Structure, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Morpholinobenzonitrile is a versatile heterocyclic compound that holds significant interest for the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, combining the pharmacologically relevant morpholine scaffold with a reactive benzonitrile moiety, makes it a valuable building block for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the chemical properties, structural features, and synthetic methodologies of this compound, offering a technical resource for researchers engaged in drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound, with the CAS number 204078-32-0, possesses a molecular formula of C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol .[1] The structure features a morpholine ring attached to a benzonitrile group at the ortho position. This arrangement influences its electronic properties and steric hindrance, which in turn dictates its reactivity and potential biological interactions.

The morpholine ring is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic profile of drug candidates.[2][3][4] The benzonitrile group, on the other hand, is a versatile functional group that can undergo various chemical transformations, making it a key handle for molecular elaboration.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 204078-32-0 | [1] |

| Molecular Formula | C₁₁H₁₂N₂O | [1] |

| Molecular Weight | 188.23 g/mol | [1] |

| IUPAC Name | 2-(morpholin-4-yl)benzonitrile | [1] |

| SMILES | N#CC1=CC=CC=C1N1CCOCC1 | [1] |

| InChIKey | KSUYFCSSOHFITQ-UHFFFAOYSA-N | [1] |

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAAr) reaction. This well-established method involves the displacement of a leaving group, typically a halogen, from the ortho position of a benzonitrile derivative by the secondary amine of morpholine.

A representative synthetic protocol, adapted from the synthesis of the isomeric 4-Morpholinobenzonitrile, is detailed below.[6]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Fluorobenzonitrile (or 2-Chlorobenzonitrile)

-

Morpholine

-

Toluene (or other suitable high-boiling solvent)

-

Water

-

Aqueous Ethanol (for recrystallization)

Procedure:

-

A mixture of 2-halobenzonitrile and an excess of morpholine is heated in a suitable solvent, such as toluene, or neat.[6] The reaction temperature is typically maintained at or near the boiling point of the solvent or morpholine.

-

The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and water is added to precipitate the crude product.[6]

-

The precipitate is collected by filtration, washed with water, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield the final product.[6]

Diagram 2: Synthetic Workflow for this compound

Caption: A representative workflow for the synthesis of this compound.

The reactivity of this compound is primarily dictated by the benzonitrile functional group. The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or can participate in cycloaddition reactions. These transformations open up a vast chemical space for the synthesis of more complex molecules with potential biological activities.

Spectral Characterization

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzonitrile ring and the aliphatic protons of the morpholine ring. The aromatic protons will appear as a complex multiplet in the downfield region (typically 7.0-7.8 ppm). The protons on the carbons adjacent to the nitrogen of the morpholine ring will appear as a triplet around 3.0-3.5 ppm, while the protons on the carbons adjacent to the oxygen will appear as a triplet at a slightly more downfield position, around 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the nitrile carbon, and the aliphatic carbons of the morpholine ring. The nitrile carbon is expected to resonate around 118-120 ppm. The aromatic carbons will appear in the range of 110-155 ppm. The carbons of the morpholine ring will appear in the upfield region, typically between 45 and 70 ppm.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by a sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically appearing in the range of 2220-2240 cm⁻¹.[7][8] Other significant absorptions will include C-H stretching vibrations for the aromatic and aliphatic protons, and C-O and C-N stretching vibrations from the morpholine ring.

3.3. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 188.23). Fragmentation patterns will likely involve the loss of fragments from the morpholine ring.

Applications in Drug Discovery and Medicinal Chemistry

The morpholine moiety is a well-recognized pharmacophore that is present in a number of approved drugs and clinical candidates.[2][4][9] Its presence can confer favorable properties such as improved aqueous solubility, metabolic stability, and target engagement.

While specific biological activities for this compound have not been extensively reported, its structural motifs are found in molecules with a wide range of pharmacological actions, including:

-

Anticancer Activity: Morpholine derivatives have been investigated as inhibitors of various kinases and other targets implicated in cancer progression.[2][10]

-

Anti-inflammatory and Analgesic Properties: Certain substituted morpholines have shown potential as anti-inflammatory and analgesic agents.[11]

-

Antimicrobial and Antiviral Activity: The morpholine scaffold has been incorporated into compounds with demonstrated antimicrobial and antiviral efficacy.[2]

The benzonitrile group serves as a valuable synthetic handle for the construction of more complex heterocyclic systems, which are often the core of biologically active molecules.[5][12] For instance, the nitrile group can be a precursor for the synthesis of quinazolinones and other fused heterocycles that have shown promise as inhibitors of various enzymes.[13]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its functional groups make it an attractive starting material for the development of novel compounds with a wide range of potential applications. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Sources

- 1. rsc.org [rsc.org]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biomedres.us [biomedres.us]

- 6. US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzonitrile, 2-amino- [webbook.nist.gov]

- 9. sciencescholar.us [sciencescholar.us]

- 10. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. brieflands.com [brieflands.com]

- 14. minio.scielo.br [minio.scielo.br]

An In-depth Technical Guide to the Synthesis of 2-Morpholinobenzonitrile

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Morpholinobenzonitrile Scaffold

The 2-Morpholinobenzonitrile moiety is a significant structural motif in medicinal chemistry and materials science. Its unique combination of a nucleophilic morpholine ring and an electrophilic nitrile group, ortho-disposed on a benzene ring, imparts a distinct set of physicochemical properties. This arrangement allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates and functional materials. The morpholine group often enhances aqueous solubility and can participate in crucial hydrogen bonding interactions with biological targets. The ortho-cyano group, an electron-withdrawing entity, not only activates the aromatic ring for certain reactions but also serves as a versatile handle for conversion into other functional groups such as amines, amides, or carboxylic acids. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, delving into the mechanistic underpinnings and offering practical, field-tested protocols.

Strategic Synthesis of Precursors: Laying a Solid Foundation

A robust and efficient synthesis of this compound begins with the reliable preparation of its precursors, primarily 2-halobenzonitriles. The choice of the halogen atom (fluorine or chlorine) can significantly influence the reactivity and choice of subsequent reaction conditions.

Synthesis of 2-Chlorobenzonitrile

2-Chlorobenzonitrile is a common starting material for nucleophilic aromatic substitution reactions. One established method for its preparation involves the reaction of o-chlorobenzoic acid with urea.[1][2] In this process, the reagents are heated together, leading to a vigorous reaction that forms the nitrile. Another route proceeds from 2-chlorobenzaldehyde, which can be converted to the nitrile in high yield using reagents like ammonium hydroxide, sodium persulfate, sodium iodide, and iron(II) chloride in a suitable solvent.[1]

Synthesis of 2-Fluorobenzonitrile

2-Fluorobenzonitrile is often a more reactive substrate for nucleophilic aromatic substitution compared to its chloro-analogue. A notable synthetic route to 2-fluorobenzonitrile is the fluorodenitration of 2-nitrobenzonitrile using tetramethylammonium fluoride (TMAF) in a polar aprotic solvent.[3] This method offers high selectivity and can achieve near-quantitative conversions under mild conditions.[3] Another approach, known as the saccharin route, utilizes inexpensive saccharin as a starting material.[3] This involves the chlorination of saccharin followed by displacement of the resulting sulfonyl group with an alkali metal fluoride.[3] A patented process describes the preparation of 2-fluorobenzonitrile from saccharin by heating with phosphorus pentachloride and then reacting the intermediate with an alkali metal fluoride.[4]

Primary Synthesis Pathway I: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone of aromatic chemistry and a direct method for the synthesis of this compound. This pathway involves the reaction of an activated aryl halide, such as 2-fluorobenzonitrile or 2-chlorobenzonitrile, with morpholine.

Mechanism of Nucleophilic Aromatic Substitution

The SNAr reaction proceeds via an addition-elimination mechanism. The presence of the electron-withdrawing nitrile group at the ortho position is crucial as it activates the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex. The reaction is initiated by the nucleophilic attack of the morpholine nitrogen on the carbon atom bearing the halogen. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, importantly, onto the nitrile group. In the subsequent, typically fast, elimination step, the halide ion is expelled, and the aromaticity of the ring is restored, yielding the this compound product. Fluorine is generally a better leaving group than chlorine in SNAr reactions due to its higher electronegativity, which makes the ipso-carbon more electrophilic.

Diagram: SNAr Mechanism for the Synthesis of this compound

Caption: SNAr mechanism for this compound synthesis.

Experimental Protocol: SNAr Synthesis from 2-Fluorobenzonitrile

This protocol is adapted from a procedure for a similar reaction of 2-fluorobenzonitrile with piperidine and provides a reliable starting point for the synthesis of this compound.[5]

Materials:

-

2-Fluorobenzonitrile

-

Morpholine

-

Sodium Carbonate (Na₂CO₃)

-

N,N-Diisopropylethylamine (DIPEA)

-

Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask, add 2-fluorobenzonitrile (1.0 eq), morpholine (1.2 eq), sodium carbonate (1.0 eq), and N,N-diisopropylethylamine (1.0 eq).

-

Add water to the flask to serve as the solvent.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion (typically 3 hours), cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

A patent for the synthesis of 4-morpholinylbenzenes suggests that using morpholine as both the reactant and the solvent at elevated temperatures (e.g., 120 °C) can also be an effective, catalyst-free method.[6] This approach simplifies the reaction setup and workup.

Primary Synthesis Pathway II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] It is particularly useful when the SNAr reaction is not efficient, for example, with less activated aryl halides.

Mechanism of Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process. It generally involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-bromobenzonitrile or 2-chlorobenzonitrile) to form a Pd(II) intermediate.

-

Ligand Exchange/Amine Coordination: A molecule of the phosphine ligand is displaced by the amine (morpholine).

-

Deprotonation: A base deprotonates the coordinated amine, forming an amido-palladium complex.

-

Reductive Elimination: The desired C-N bond is formed as the product, this compound, is eliminated from the palladium center, regenerating the Pd(0) catalyst.

The choice of the phosphine ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a generalized protocol based on procedures for the Buchwald-Hartwig amination of similar aryl halides with morpholine.[2][7]

Materials:

-

2-Bromobenzonitrile or 2-Chlorobenzonitrile

-

Morpholine

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, RuPhos, or other biaryl phosphine ligands)

-

Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))

-

Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4 eq) to a dry Schlenk flask.

-

Add the aryl halide (1.0 eq) and the anhydrous solvent.

-

Add morpholine (1.2 eq) to the reaction mixture.

-

Seal the flask and heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Summary: A Comparative Overview of Synthesis Pathways

| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

| Starting Material | 2-Fluorobenzonitrile or 2-Chlorobenzonitrile | 2-Bromobenzonitrile or 2-Chlorobenzonitrile |

| Key Reagents | Morpholine, Base (e.g., Na₂CO₃, DIPEA) | Morpholine, Palladium catalyst, Phosphine ligand, Base (e.g., NaOtBu) |

| Catalyst | Typically not required | Palladium precatalyst (e.g., Pd₂(dba)₃) |

| Solvent | Water, or Morpholine (neat) | Anhydrous Toluene or Dioxane |

| Temperature | Reflux in water; ~120 °C in neat morpholine | 80 - 110 °C |

| Reaction Time | Typically a few hours | Can range from minutes to several hours |

| Advantages | Catalyst-free, simpler reaction setup | Broader substrate scope, milder conditions for less reactive halides |

| Disadvantages | Requires activated aryl halide, may need higher temperatures | Requires expensive and air-sensitive catalyst and ligand, inert atmosphere |

Characterization of this compound

The successful synthesis of this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the presence of the morpholine and benzonitrile moieties and their connectivity. The aromatic protons will show a characteristic splitting pattern, and the morpholine protons will appear as two distinct triplets.

-

Mass Spectrometry (MS): The molecular weight of the product can be confirmed by techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption for the nitrile (C≡N) stretch, typically around 2220-2230 cm⁻¹.

Conclusion and Future Outlook

This guide has detailed the primary synthetic routes to this compound, namely Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination. The choice between these two powerful methods will depend on the availability of starting materials, cost considerations, and the desired scale of the synthesis. For large-scale production, the catalyst-free SNAr approach, particularly with 2-fluorobenzonitrile, offers an attractive and economical option. The Buchwald-Hartwig amination, while more expensive, provides greater versatility and is often the method of choice for more challenging substrates or when milder reaction conditions are required. As the demand for novel pharmaceuticals and functional materials continues to grow, the development of even more efficient, sustainable, and scalable methods for the synthesis of key building blocks like this compound will remain an active area of research.

References

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

-

A Deep Dive into the Synthesis of 2-Fluorobenzonitrile: Methods and Efficiency. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

- US Patent No. US20080045708A1. (2008). New Process for the Synthesis of Morpholinylbenzenes. Google Patents.

-

Shelke, N. B., Ghorpade, R., Pratap, A., Tak, V., & Acharya, B. N. (n.d.). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. RSC Advances. Retrieved from [Link]

- US Patent No. US5081275A. (1992). Process for the preparation of 2-fluorobenzonitrile from saccharin. Google Patents.

-

New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (2018). RSC Advances, 8(32), 17871–17882. [Link]

Sources

- 1. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin - Google Patents [patents.google.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Biological Activity of 2-Morpholinobenzonitrile Derivatives: Synthesis, Mechanisms, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The morpholine ring is a privileged pharmacophore in medicinal chemistry, known for improving the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] When integrated into a benzonitrile scaffold, specifically at the 2-position, the resulting 2-Morpholinobenzonitrile core gives rise to a class of compounds with a remarkably broad spectrum of biological activities. These derivatives have garnered significant interest as promising leads in drug discovery, demonstrating potent anticancer, antimicrobial, and enzyme-inhibitory properties.[2][3][4] This guide provides a comprehensive technical overview of the synthesis, diverse biological activities, and underlying mechanisms of action of this compound derivatives, supported by experimental data and protocols to empower further research and development in this field.

The this compound Scaffold: A Privileged Structure

The unique combination of the morpholine and benzonitrile moieties creates a molecule with distinct physicochemical properties. The morpholine group, a saturated heterocycle, often enhances aqueous solubility and metabolic stability, while also providing a key hydrogen bond acceptor.[1] The benzonitrile group serves as a versatile aromatic core that can engage in various non-covalent interactions with biological targets, including π-π stacking and hydrophobic interactions. The cyano (-C≡N) group is a potent hydrogen bond acceptor and can act as a bioisostere for other functional groups. This structural amalgamation provides a robust framework for chemical modification, allowing for the fine-tuning of biological activity through the introduction of various substituents.

General Synthetic Strategies

The synthesis of this compound derivatives is typically achieved through nucleophilic aromatic substitution (SNAr) reactions. A common and efficient method involves the reaction of morpholine with an activated fluorobenzonitrile or chlorobenzonitrile precursor, often at elevated temperatures.

Example Protocol: Synthesis of 4-(4-cyanophenyl)morpholine [5]

-

Combine morpholine (e.g., 0.6 mol) and 4-fluorobenzonitrile (e.g., 0.2 mol) in a reaction vessel.

-

Heat the mixture to 120°C and maintain for 5-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool.

-

Add water to the mixture to precipitate the product.

-

Filter the precipitate, wash thoroughly with water, and dry under vacuum to yield the target compound.[5]

This straightforward approach allows for the generation of the core scaffold, which can then be further modified to create a library of derivatives for biological screening.

Spectrum of Biological Activities and Mechanisms of Action

Derivatives of the this compound scaffold have demonstrated a wide array of pharmacological effects. This section details the most significant activities, their proposed mechanisms, and supporting quantitative data.

Anticancer Activity

The development of novel anticancer agents is a primary focus for the application of these derivatives. They have been shown to inhibit cancer cell proliferation through multiple mechanisms, including enzyme inhibition and disruption of cellular division.

Mechanism 1: Topoisomerase II Inhibition Topoisomerase II is a crucial enzyme for DNA replication and repair, making it a key target in cancer therapy.[2] Certain substituted morpholine derivatives have been identified as potential inhibitors of this enzyme. Molecular docking studies have revealed that these compounds can fit into the ATP-binding pocket of Topoisomerase II, with calculated binding energies ranging from -8 to -10 kcal/mol.[2] The derivative designated as M5 showed a particularly favorable binding energy of -9.7 kcal/mol, forming three hydrogen bonds with critical amino acid residues within the enzyme's active site.[2] This interaction is believed to disrupt the enzyme's function, leading to cell death.

Mechanism 2: PI3K/mTOR Pathway Inhibition The Phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Novel morpholinopyrimidine-5-carbonitrile derivatives have been synthesized as dual PI3K/mTOR inhibitors.[6] These compounds demonstrate potent antiproliferative activity, particularly against leukemia cell lines.

Mechanism 3: Tubulin Polymerization Inhibition Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for anticancer drugs. Certain 2-phenylacrylonitrile derivatives, which share structural similarities with the benzonitrile core, act as potent tubulin inhibitors.[7] They disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[7]

Table 1: In Vitro Anticancer Activity of Selected Morpholinobenzonitrile Derivatives

| Compound ID | Cancer Cell Line | Assay | IC₅₀ Value | Reference |

|---|---|---|---|---|

| M5 | MDA-MB-231 (Breast) | SRB | 81.92 µg/mL | [2] |

| M2 | MDA-MB-231 (Breast) | SRB | 88.27 µg/mL | [2] |

| 12b | Leukemia SR | NCI Assay | 0.10 ± 0.01 µM | [6] |

| 12d | Leukemia SR | NCI Assay | 0.09 ± 0.01 µM | [6] |

| 1g2a * | HCT116 (Colon) | MTT | 5.9 nM | [7] |

| 1g2a * | BEL-7402 (Liver) | MTT | 7.8 nM | [7] |

*Note: 1g2a is a 2-phenylacrylonitrile derivative, included for its potent mechanism-based activity.

Antimicrobial and Antiurease Activity

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents.[8] Morpholine derivatives containing additional heterocyclic nuclei, such as 1,2,4-triazole or 1,3,4-thiadiazole, have shown promising antimicrobial and antiurease activities.[3]

These compounds exhibit activity against various microorganisms, including atypical mycobacteria and yeast-like fungi.[3] The mechanism is thought to involve the disruption of microbial cell wall synthesis or enzymatic processes essential for pathogen survival.

Furthermore, some derivatives are potent inhibitors of urease, a key virulence factor in bacteria like Helicobacter pylori.[3] Compound 10 , a 1,3-thiazole derivative, proved to be the most potent urease inhibitor with an IC₅₀ value of 2.37 ± 0.19 μM.[3]

Table 2: Antimicrobial Activity of Selected Morpholine Derivatives

| Compound ID | Microorganism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 12 | Mycobacterium smegmatis | MIC | 15.6 µg/mL | [3] |

| 8 | Active against all tested strains | MIC | (Varies) | [3] |

| 2e * | Botrytis fabae (Fungus) | MIC | 6.25 µg/mL | [9] |

*Note: 2e is a (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile.

Enzyme Inhibition for Metabolic and Inflammatory Diseases

Beyond cancer and infectious diseases, these derivatives are being explored as inhibitors of enzymes relevant to metabolic and inflammatory conditions.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 is a therapeutic target for type 2 diabetes. A series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives have been synthesized and shown to inhibit DPP-4 activity.[4][10] The compound with a morpholino-methyl substitution exhibited the highest potency, although its activity was lower than the reference drug sitagliptin.[4] Molecular docking studies indicate these compounds bind to the S1 hydrophobic pocket of the DPP-4 enzyme.[4]

Cyclooxygenase (COX) Inhibition: COX enzymes are key mediators of inflammation. Benzimidazole-morpholine hybrids have been screened for their ability to inhibit COX-1 and COX-2. Two compounds, 2b and 2j , showed promising dual inhibitory activity against both enzymes, with IC₅₀ values comparable to reference drugs like ibuprofen.[11]

Table 3: Enzyme Inhibitory Activity of Selected Derivatives

| Compound ID | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| 5d * | DPP-4 | 1.4621 µM | [4][10] |

| 10 | Urease | 2.37 ± 0.19 µM | [3] |

| 12b | PI3Kα | 0.17 ± 0.01 µM | [6] |

| 12b | mTOR | 0.83 ± 0.05 µM | [6] |

| 2b | COX-1 | 8.096 µM | [11] |

| 2b | COX-2 | 8.369 µM | [11] |

*Note: 5d is a quinazolinone-benzonitrile derivative with a morpholino-methyl group.

Experimental Design and Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The choice of assay depends on the specific biological activity being investigated. For instance, cytotoxicity is often a primary screening parameter, for which the MTT or SRB assays are commonly employed. The MTT assay was chosen for its widespread use in measuring cellular metabolic activity as an indicator of cell viability.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay[7][12]

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against an adherent cancer cell line.

-

Cell Seeding: Culture human cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 2 x 10⁵ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a positive control (e.g., Doxorubicin) and a negative control (vehicle, e.g., DMSO). Incubate for 48 hours.[13]

-

MTT Incubation: After the treatment period, carefully remove the medium. Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13]

-

Formazan Solubilization: Remove the MTT solution. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[13]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold is a versatile and highly promising platform for the development of new therapeutic agents. The derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and specific enzyme-inhibitory effects. The ease of synthesis and the potential for extensive chemical modification allow for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Future research should focus on:

-

Mechanism Elucidation: While several targets have been identified, the precise molecular interactions for many derivatives remain to be fully characterized.

-

In Vivo Efficacy: Promising candidates from in vitro studies must be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.[12][14]

-

Selectivity Profiling: For enzyme inhibitors, comprehensive screening against panels of related enzymes is crucial to ensure target selectivity and minimize off-target effects.

-

Development of Drug Delivery Systems: Formulations may be required to enhance the bioavailability and targeted delivery of lead compounds.

By leveraging the insights presented in this guide, researchers can accelerate the journey of this compound derivatives from laboratory curiosities to clinically valuable therapeutic agents.

References

- Vertex AI Search. (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity.

- PubMed Central. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus.

- Brieflands. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv.

- PubChem. (n.d.). 2-Fluoro-6-morpholinobenzonitrile.

- National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors.

- PubMed. (n.d.). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives.

- Benchchem. (n.d.). An In-depth Technical Guide to the Mechanism of Action of 2-Benzyl-2-dimethylamino-1-(4- morpholinophenyl)-1-butanone (Irgacure 369).

- ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.

- Google Patents. (n.d.). New Process for the Synthesis of Morpholinylbenzenes.

- MDPI. (n.d.). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates.

- ResearchGate. (2011). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives.

- ResearchGate. (2016). morpholine antimicrobial activity.

- ResearchGate. (n.d.). Enzymes Inhibition Profiles and Antibacterial Activities of Benzylidenemalononitrile Derivatives.

- PubMed Central. (n.d.). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent.

- PubMed. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines.

- National Institutes of Health. (n.d.). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors.

- PubMed. (n.d.). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors.

- National Institutes of Health. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation.

- National Institutes of Health. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.

- PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).

- ResearchGate. (2025). Synthesis and Characterization of Some New Morpholine Derivatives.

- MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.

- PubMed. (2004). Synthesis and antiproliferative activity in vitro of 2-aminobenzimidazole derivatives.

- PubMed Central. (n.d.). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives.

- MDPI. (n.d.). Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives.

- Benchchem. (n.d.). Comparative Analysis of the Biological Activity of 2-Aminobutanenitrile Derivatives.

- PubMed. (2020). Morita-Baylis-Hillman Adduct 2-(3-Hydroxy-2-oxoindolin-3-yl)acrylonitrile (ISACN) Modulates Inflammatory Process In vitro and In vivo.

- MDPI. (2025). In vitro and in vivo evaluation of 2-chloroethylnitrosourea derivatives as antitumor agents.

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 3. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes - Google Patents [patents.google.com]

- 6. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates [mdpi.com]

- 9. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Morita-Baylis-Hillman Adduct 2-(3-Hydroxy-2-oxoindolin-3-yl)acrylonitrile (ISACN) Modulates Inflammatory Process In vitro and In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 2-Morpholinobenzonitrile Derivatives as Potent Dipeptidyl Peptidase-4 Inhibitors: A Technical Guide for Drug Discovery Professionals

Abstract

Dipeptidyl peptidase-4 (DPP-4) has solidified its position as a critical therapeutic target for the management of type 2 diabetes mellitus (T2DM).[1][2][3] The inhibition of DPP-4 elevates levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.[4][5][6] This guide provides an in-depth technical exploration into the burgeoning potential of 2-morpholinobenzonitrile-containing scaffolds as a promising class of DPP-4 inhibitors. We will dissect the mechanistic underpinnings of DPP-4 inhibition, delineate the structure-activity relationships (SAR) that govern the potency of these compounds, and provide detailed experimental protocols for their synthesis and bioactivity assessment. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of novel antihyperglycemic agents.

The Central Role of DPP-4 in Glucose Homeostasis and the Rationale for Inhibition

Dipeptidyl peptidase-4 is a serine exopeptidase that is ubiquitously expressed on the surface of various cell types and also circulates in a soluble form.[7][8] Its primary role in glucose metabolism is the rapid inactivation of incretin hormones, GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).[4][6] These gut-derived hormones are released in response to nutrient intake and are crucial for maintaining glucose homeostasis.[9] By cleaving the N-terminal dipeptide from GLP-1 and GIP, DPP-4 renders them inactive, thereby limiting their insulinotropic effects.[2]

The therapeutic strategy of DPP-4 inhibition is elegantly straightforward: by blocking the enzymatic activity of DPP-4, the half-life of active GLP-1 and GIP is prolonged.[5][10] This amplification of the endogenous incretin system leads to a glucose-dependent increase in insulin secretion and a reduction in glucagon levels, ultimately resulting in lower blood glucose levels with a low intrinsic risk of hypoglycemia.[11][12]

Figure 1. Mechanism of DPP-4 Inhibition.

The Quinazolinone Scaffold as a Privileged Structure for DPP-4 Inhibition

The quinazolinone core has been identified as a privileged scaffold in the design of DPP-4 inhibitors.[13][14] Research into quinazolinone derivatives has revealed their capacity to effectively interact with the active site of the DPP-4 enzyme.[13] Notably, substitutions at the N-3 and C-2 positions of the quinazolinone ring have been shown to significantly influence inhibitory potency and selectivity.[15]

A key development in this area has been the exploration of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives.[13][14] This class of compounds combines the quinazolinone core with a benzonitrile moiety, a functional group known to enhance potency in DPP-4 inhibitors.[16]

Spotlight on this compound Derivatives: Synthesis and Structure-Activity Relationship

Recent studies have synthesized and evaluated a series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives for their DPP-4 inhibitory activity.[13][14] Among the various dialkylamino substitutions at the C-2 position, the morpholino-methyl group has demonstrated the highest potency.[13][15]

General Synthetic Pathway

The synthesis of these target compounds can be achieved through a multi-step process, which is amenable to diversification for SAR studies. A representative synthetic route is outlined below.

Sources

- 1. brieflands.com [brieflands.com]

- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 6. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 8. mdpi.com [mdpi.com]

- 9. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies | MDPI [mdpi.com]

- 11. Role of DPP4 and DPP4i in Glucose Homeostasis and Cardiorenal Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]

- 13. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. brieflands.com [brieflands.com]

- 15. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

An Investigator's Guide to Elucidating the Mechanism of Action of 2-Morpholinobenzonitrile

Preamble: The Scientific Imperative

In the landscape of contemporary drug discovery, the quest for novel chemical entities with therapeutic potential is relentless. The compound 2-Morpholinobenzonitrile emerges as a molecule of significant interest, not due to a wealth of pre-existing data, but because of the compelling biological activities associated with its constituent chemical moieties: the morpholine ring and the benzonitrile group. The morpholine ring is a well-established pharmacophore found in a multitude of approved drugs, including kinase inhibitors, where it often serves as a key "hinge-binding" motif, enhancing both potency and selectivity.[1][2][3] Similarly, the benzonitrile functional group is present in numerous bioactive compounds and can be involved in critical molecular interactions with biological targets. This guide is structured as a comprehensive roadmap for the researcher tasked with unveiling the mechanism of action of this intriguing, yet largely uncharacterized, molecule. We will proceed from a foundation of rational hypothesis generation, grounded in established medicinal chemistry principles, to a detailed exposition of the experimental workflows required to rigorously test these hypotheses. Our approach is designed to be self-validating, with each experimental step building logically upon the last, ensuring the highest degree of scientific integrity.

Part 1: Hypothesis Generation - A Structurally-Informed Approach

Given the prevalence of the morpholine moiety in kinase inhibitors, a primary working hypothesis is that This compound acts as an inhibitor of one or more protein kinases, thereby modulating intracellular signaling pathways crucial for cell proliferation, survival, or inflammatory responses. This hypothesis is further supported by the diverse pharmacological activities reported for various morpholine derivatives, including anticancer and anti-inflammatory effects, which are often mediated by kinase signaling.[1][2][4]

A secondary, albeit less probable, hypothesis could involve the modulation of other enzyme classes or receptor systems where the specific arrangement of the morpholine and benzonitrile groups could lead to novel interactions. However, for the purpose of this guide, we will focus on the more probable kinase inhibitor hypothesis, as it provides a clear and actionable investigative path.

Logical Framework for Investigation

The following diagram illustrates the overarching strategy for elucidating the mechanism of action of this compound, commencing with broad, unbiased screening and progressively narrowing the focus to a specific molecular target and signaling pathway.

Caption: Investigative workflow for elucidating the mechanism of action.

Part 2: Experimental Protocols & Data Interpretation

Phase 1: Initial Screening and Target Class Identification

The initial phase of investigation is designed to cast a wide net, first confirming that this compound elicits a biological response and then narrowing the focus to a manageable number of putative targets.

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable initial insights. By comparing the structure of this compound to databases of known bioactive compounds, it is possible to predict potential biological targets.

Experimental Protocol: In Silico Target Prediction

-

Compound Preparation: Generate a 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

-

Database Selection: Utilize publicly available or commercial databases that link chemical structures to biological targets (e.g., ChEMBL, PubChem, DrugBank).

-

Similarity Search: Perform a 2D and 3D similarity search against the selected databases using the structure of this compound as the query.

-

Target Prediction: Analyze the top hits from the similarity search to identify the biological targets of structurally related molecules. Pay close attention to targets that appear frequently.

-

Molecular Docking (Optional): If a high-resolution crystal structure of a predicted target is available, perform molecular docking studies to predict the binding mode and estimate the binding affinity of this compound.

Causality and Interpretation: A strong enrichment of protein kinases among the predicted targets of structurally similar compounds would lend significant support to our primary hypothesis. Molecular docking can further refine this by suggesting a plausible binding orientation within the ATP-binding pocket of specific kinases.

This is a critical experiment to directly test our primary hypothesis. Commercially available kinase screening panels allow for the simultaneous testing of a compound against hundreds of purified kinases.

Experimental Protocol: Broad-Spectrum Kinase Panel Screen

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Assay Provider Selection: Engage a reputable contract research organization (CRO) that offers broad-spectrum kinase screening services (e.g., Eurofins DiscoverX, Promega, Reaction Biology).

-

Assay Conditions: The compound is typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of kinases (e.g., >400).

-

Data Analysis: The CRO will provide data as percent inhibition relative to a control. Hits are typically defined as kinases that are inhibited by more than a certain threshold (e.g., >50% or >75%) at one of the tested concentrations.

Data Presentation: Representative Kinase Panel Screen Data

| Kinase Target | Percent Inhibition at 1 µM | Percent Inhibition at 10 µM |

| Kinase A | 85% | 98% |

| Kinase B | 62% | 91% |

| Kinase C | 15% | 35% |

| ... | ... | ... |

| Kinase Z | 5% | 12% |

Causality and Interpretation: The identification of a small number of kinases that are potently inhibited by this compound provides the first direct evidence for its mechanism of action. The selectivity profile (i.e., the number of kinases inhibited) is also a crucial piece of information for future drug development.

Phase 2: Hit Validation and Direct Target Identification

The goal of this phase is to confirm the initial hits from the kinase panel screen and to provide unequivocal evidence of a direct physical interaction between this compound and its putative target(s).

To validate the initial hits, it is essential to determine the potency of this compound against the top candidate kinases in a dose-response manner.

Experimental Protocol: IC50 Determination

-

Assay Setup: For each hit kinase, set up a biochemical assay using purified enzyme, a suitable substrate, and ATP. The specific assay format can vary (e.g., radiometric, fluorescence-based).

-

Compound Titration: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilution series).

-

Assay Execution: Add the diluted compound to the assay wells and initiate the kinase reaction.

-

Data Analysis: Measure the kinase activity at each compound concentration and plot the data as percent inhibition versus log[concentration]. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Causality and Interpretation: A low IC50 value (typically in the nanomolar to low micromolar range) confirms that this compound is a potent inhibitor of the target kinase.

CETSA is a powerful technique to confirm direct target engagement in a cellular context. It is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat cultured cells with either vehicle (e.g., DMSO) or this compound at a concentration sufficient to engage the target (e.g., 10x the biochemical IC50).

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

-

Target Detection: Analyze the amount of the target kinase remaining in the soluble fraction at each temperature using Western blotting.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Causality and Interpretation: A positive CETSA result provides strong evidence that this compound directly binds to and stabilizes its target kinase inside the cell, confirming target engagement in a physiological setting.

Phase 3: Mechanism Elucidation and Pathway Analysis

With a validated target in hand, the final phase of the investigation focuses on understanding the downstream cellular consequences of target inhibition.

The goal here is to demonstrate that inhibition of the target kinase by this compound leads to the expected modulation of downstream signaling events.

Experimental Protocol: Signaling Pathway Analysis (Western Blot)

-

Cell Treatment: Treat cultured cells with increasing concentrations of this compound for a defined period.

-

Lysate Preparation: Prepare whole-cell lysates.

-

Western Blotting: Perform Western blotting using antibodies that specifically recognize the phosphorylated (active) and total forms of the target kinase and its known downstream substrates.

-

Data Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation status of the signaling proteins.

Causality and Interpretation: A dose-dependent decrease in the phosphorylation of the target kinase's known downstream substrates provides a direct mechanistic link between target inhibition and the modulation of a specific signaling pathway.

Caption: Hypothesized signaling pathway inhibition by this compound.

Conclusion: From Molecule to Mechanism

This guide has outlined a systematic and scientifically rigorous approach to elucidating the mechanism of action of this compound. By progressing from broad, hypothesis-generating screens to specific, target-validating experiments and finally to detailed pathway analysis, the researcher can build a comprehensive and compelling narrative of how this molecule exerts its biological effects. The integration of in silico, biochemical, and cellular assays, as described herein, provides a robust framework for not only understanding the fundamental biology of this compound but also for informing its potential future development as a therapeutic agent. The principles and protocols detailed in this guide are broadly applicable to the investigation of any novel small molecule, providing a blueprint for modern drug discovery research.

References

- PubChem. (n.d.). 2-Fluoro-6-morpholinobenzonitrile. National Center for Biotechnology Information.

- Rekka, E. A., & Kourounakis, P. N. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines. PubMed.

- BenchChem. (2025). An In-depth Technical Guide to the Mechanism of Action of 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone (Irgacure 369).

- Kumar, S., & Narasimhan, B. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. EDP Sciences.

- Fluorochem. (n.d.). This compound.

- Semantic Scholar. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update.

- ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives.

- Kaplan, J., Verheijen, J. C., Brooijmans, N., Toral-Barza, L., Hollander, I., Yu, K., & Zask, A. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640-643.

Sources

- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 2. [PDF] Synthesis and SAR of morpholine and its derivatives: A review update | Semantic Scholar [semanticscholar.org]

- 3. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Morpholinobenzonitrile and its Analogs in Medicinal Chemistry

Abstract

The 2-morpholinobenzonitrile scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile core for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this compound and its analogs. We delve into their significant roles as anticancer and neuroprotective agents, with a particular focus on their mechanisms of action, including the inhibition of key signaling pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) cascade and the Phosphatidylcholine-Specific Phospholipase C (PC-PLC) pathway. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, in-depth SAR analysis, and a forward-looking perspective on the therapeutic potential of this important class of compounds.

Introduction: The Rise of a Privileged Scaffold

The morpholine ring is a ubiquitous pharmacophore in modern drug discovery, prized for its ability to improve the physicochemical properties and metabolic stability of drug candidates[1]. When integrated into a benzonitrile framework, the resulting this compound core presents a unique combination of structural rigidity and functional group accessibility, making it an attractive starting point for the design of targeted therapies. This guide will explore the journey of this compound from a synthetic building block to a key component in the development of novel therapeutics for some of the most challenging diseases of our time.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of this compound and its derivatives can be achieved through several strategic approaches, ranging from classical nucleophilic aromatic substitution to modern palladium-catalyzed cross-coupling reactions. The choice of method often depends on the desired substitution pattern and the overall complexity of the target molecule.

Nucleophilic Aromatic Substitution (SNAr)

A straightforward and widely used method for the synthesis of the this compound core involves the nucleophilic aromatic substitution of an activated aryl halide with morpholine. Typically, a leaving group such as fluorine or chlorine at the ortho position to the nitrile group is displaced by the secondary amine of the morpholine ring.

Experimental Protocol: Synthesis of 4-(Morpholin-4-yl)benzonitrile [2]

-

Materials: 4-Fluorobenzonitrile, Morpholine, Anhydrous Potassium Carbonate, Ethanol.

-

Procedure:

-

To a solution of 4-fluorobenzonitrile (1 eq) in ethanol, add morpholine (2 eq) and anhydrous potassium carbonate (1.5 eq).

-

Reflux the reaction mixture for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and add water to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Recrystallize the crude product from 50% aqueous ethanol to yield pure 4-(morpholin-4-yl)benzonitrile.

-

Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of more complex analogs with diverse substitution patterns, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki coupling offer unparalleled versatility.

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine, in this case, morpholine[3]. This reaction is particularly useful for coupling morpholine to aryl rings that are not sufficiently activated for SNAr.

Conceptual Workflow: Buchwald-Hartwig Amination

Caption: Conceptual workflow of the Buchwald-Hartwig amination for the synthesis of this compound analogs.

To introduce further diversity, the benzonitrile ring can be functionalized using Suzuki or Sonogashira coupling reactions. For instance, a bromo-substituted this compound can be coupled with a variety of boronic acids (Suzuki) or terminal alkynes (Sonogashira) to generate a library of analogs with different substituents[4][5][6][7][8].

Therapeutic Applications in Oncology

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical signaling pathways that drive tumor growth and survival.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention. Several studies have highlighted the ability of morpholine-containing compounds to inhibit key kinases in this pathway, particularly PI3K and mTOR.

The morpholine moiety often plays a crucial role in binding to the ATP-binding pocket of these kinases, forming key hydrogen bonds that contribute to the inhibitory activity. The benzonitrile group can be modified to enhance potency and selectivity.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound analogs.

Table 1: Inhibitory Activity of Selected Morpholine-Containing Compounds against PI3K/mTOR Kinases

| Compound ID | Scaffold | Target(s) | IC50 (nM) | Reference |

| Gedatolisib (PKI-587) | Morpholino-triazine | PI3Kα/mTOR | 0.4 / 0.17 | |

| Compound 17p | 2,4-dimorpholinopyrimidine-5-carbonitrile | PI3Kα / PI3Kδ | 31.8 / 15.4 | [9] |

| BKM-120 | 2-morpholino-pyrimidine | PI3Kα | 44.6 | [9] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Principle: To measure the ability of a compound to inhibit the activity of a specific kinase (e.g., PI3K, mTOR) by quantifying the phosphorylation of a substrate.

-

Materials: Recombinant kinase, ATP, substrate peptide, kinase buffer, test compound, detection antibody (e.g., anti-phospho-substrate antibody), and a suitable detection system (e.g., fluorescence or luminescence-based).

-

Procedure:

-

Prepare serial dilutions of the this compound analog.

-

In a microplate, add the kinase, substrate, and kinase buffer.

-

Add the test compound or vehicle control to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature and time for the specific kinase.

-

Stop the reaction and add the detection antibody.

-

Measure the signal (e.g., fluorescence intensity) and calculate the percent inhibition for each compound concentration.

-

Determine the IC50 value by plotting the percent inhibition against the compound concentration.

-

Targeting the Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Pathway

Aberrant choline metabolism is a hallmark of many cancers, characterized by an increase in the oncometabolite phosphocholine. PC-PLC plays a crucial role in the production of phosphocholine through the hydrolysis of phosphatidylcholine. Inhibition of PC-PLC represents a novel strategy to disrupt cancer cell metabolism and signaling.

2-Morpholinobenzoic acid derivatives, which are structurally related to 2-morpholinobenzonitriles, have been identified as potent inhibitors of PC-PLC. The morpholine and benzoyl moieties are key for interacting with the active site of the enzyme.

Signaling Pathway: PC-PLC and its Role in Cancer

Caption: The role of PC-PLC in cancer cell signaling and its inhibition by this compound analogs.[10][11]

Experimental Protocol: PC-PLC Enzyme Inhibition Assay [12][13][14]

-

Principle: To measure the activity of PC-PLC by detecting the production of phosphocholine from a phosphatidylcholine substrate. The Amplex Red assay is a commonly used method.

-

Materials: PC-PLC enzyme, phosphatidylcholine substrate, Amplex Red reagent, horseradish peroxidase (HRP), choline oxidase, alkaline phosphatase, test compound.

-

Procedure:

-

Prepare a reaction mixture containing the phosphatidylcholine substrate, Amplex Red reagent, HRP, choline oxidase, and alkaline phosphatase in a suitable buffer.

-

Add serial dilutions of the this compound analog or vehicle control to the wells of a microplate.

-

Initiate the reaction by adding the PC-PLC enzyme.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition and determine the IC50 value.

-

Evaluation of Anticancer Activity in Cell-Based Assays

The antiproliferative effects of this compound analogs are typically evaluated using cell viability assays, such as the MTT assay.

Experimental Protocol: MTT Assay for Cell Viability [15][16][17][18]

-

Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Materials: Cancer cell lines, culture medium, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).

-

Procedure:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound analog for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Experimental Protocol: Western Blot Analysis of Signaling Pathways [1][19][20][21][22]

-

Principle: To detect and quantify the levels of specific proteins and their phosphorylation status in cell lysates after treatment with a test compound.

-

Procedure:

-

Treat cancer cells with the this compound analog for a defined time.

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., total Akt, phospho-Akt, total mTOR, phospho-mTOR).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the effect of the compound on protein expression and phosphorylation.

-

Potential in Neurodegenerative Diseases

While the research is still in its early stages, the this compound scaffold is also being explored for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects of these compounds are thought to be mediated through various mechanisms, including the inhibition of kinases involved in neuronal apoptosis and the modulation of pathways related to oxidative stress and inflammation[23][24][25]. Further investigation is needed to identify the specific molecular targets and elucidate the precise mechanisms of action in the context of neurodegeneration.

Structure-Activity Relationship (SAR) Insights

The extensive exploration of this compound analogs has provided valuable insights into their structure-activity relationships.

-

The Morpholine Moiety: The morpholine ring is generally crucial for activity, often forming key interactions with the target protein. Modifications to the morpholine ring can impact potency and selectivity.

-

The Benzonitrile Core: The substitution pattern on the benzonitrile ring significantly influences the biological activity. Electron-withdrawing or electron-donating groups at different positions can modulate the electronic properties of the molecule and its interaction with the target.

-

Linker and Appended Groups: The nature of the linker connecting other functionalities to the core and the properties of the appended groups are critical for optimizing potency, selectivity, and pharmacokinetic properties.

A systematic approach to modifying these three components is essential for the rational design of new and improved this compound-based therapeutic agents.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective inhibitors of key cellular signaling pathways. The versatility of its synthesis and the amenability of its structure to modification have allowed for the generation of a wide range of analogs with diverse biological activities. The success of these compounds in preclinical studies, particularly in the area of oncology, highlights their significant therapeutic potential.

Future research in this area should focus on:

-

Expanding the therapeutic applications: Investigating the potential of this compound analogs in other disease areas, including inflammatory and infectious diseases.

-

Optimizing pharmacokinetic properties: Improving the drug-like properties of lead compounds to enhance their bioavailability and in vivo efficacy.

-

Elucidating novel mechanisms of action: Identifying new molecular targets and signaling pathways modulated by this class of compounds.

-

Developing next-generation analogs: Utilizing structure-based drug design and computational modeling to create more potent and selective inhibitors.

The continued exploration of the this compound core promises to yield a new generation of targeted therapies with the potential to make a significant impact on human health.

References

-

Mallucci, G. (2017, April 20). Scientists discover two repurposed drugs that arrest neurodegeneration in mice. Medical Research Council. [Link]

-

Tonks, N. K. (2015, April 22). New signaling pathway discovered in HER2-positive breast cancer, and 2 powerful drug targets. FierceBiotech. [Link]

- BenchChem. (2025).

-

Ridgway, N. D. (2013). The role of phosphatidylcholine and choline metabolites to cell proliferation and survival. Critical Reviews in Biochemistry and Molecular Biology, 48(1), 20-38. [Link]

-

Holm, C., & Ristimäki, A. (2012). The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis. EMBO reports, 13(5), 402–413. [Link]

-

Podo, F., et al. (2016). Activation of Phosphatidylcholine-Specific Phospholipase C in Breast and Ovarian Cancer: Impact on MRS-Detected Choline Metabolic Profile and Perspectives for Targeted Therapy. Frontiers in Oncology, 6, 172. [Link]

-

Wikipedia. (2024). HER2. In Wikipedia. [Link]

- BenchChem. (2025).

-

JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50732. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

- BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. BenchChem.

-

Podo, F., et al. (2020). Phosphatidylcholine-Derived Lipid Mediators: The Crosstalk Between Cancer Cells and Immune Cells. Frontiers in Immunology, 11, 137. [Link]

-

ResearchGate. (2013). The role of phosphatidylcholine and choline metabolites to cell proliferation and survival. ResearchGate. [Link]

-

Bhardwaj, A., et al. (2011). Role of choline in adaptive mechanisms in choline phospholipid metabolism of human breast cancer cells. Cancer Research, 71(8_Supplement), 1255–1255. [Link]

-

Glunde, K., et al. (2019). Bilayer Forming Phospholipids as Targets for Cancer Therapy. International Journal of Molecular Sciences, 20(24), 6296. [Link]

-

Podo, F., et al. (2015). Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma. PLoS ONE, 10(9), e0136128. [Link]

-

Pratilas, C. A., & Solit, D. B. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 19–33. [Link]

-

Zhang, X., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology, 15, 1467028. [Link]

-

ResearchGate. (n.d.). Western blot analysis for protein levels associated with the PI3K/AKT pathway and cancer cell apoptosis. ResearchGate. [Link]

-